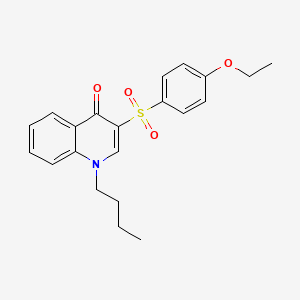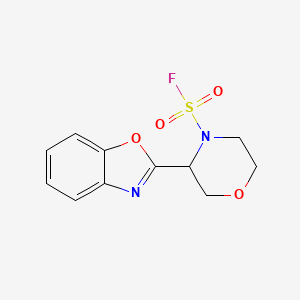
3-(1,3-Benzoxazol-2-yl)morpholine-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzoxazol-2-yl)morpholine-4-sulfonyl fluoride is a complex organic compound that features a benzoxazole ring fused with a morpholine ring and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-yl)morpholine-4-sulfonyl fluoride typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]).
Morpholine Ring Formation: The morpholine ring is generally introduced through a nucleophilic substitution reaction involving morpholine and an appropriate sulfonyl chloride precursor.
Sulfonyl Fluoride Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-2-yl)morpholine-4-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The benzoxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Substitution Reactions: The morpholine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Sulfonamide Derivatives: Formed through nucleophilic substitution.
Oxidized or Reduced Benzoxazole Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)morpholine-4-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)morpholine-4-sulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The benzoxazole and morpholine rings may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzoxazol-2-yl)morpholine-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
2-(1,3-Benzoxazol-2-yl)ethanol: Contains a benzoxazole ring but with an ethanol group.
4-(1,3-Benzoxazol-2-yl)benzenesulfonyl chloride: Features a benzoxazole ring and a sulfonyl chloride group.
Uniqueness
3-(1,3-Benzoxazol-2-yl)morpholine-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts high reactivity towards nucleophiles. This makes it particularly useful as an enzyme inhibitor and in the synthesis of sulfonamide derivatives.
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)morpholine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4S/c12-19(15,16)14-5-6-17-7-9(14)11-13-8-3-1-2-4-10(8)18-11/h1-4,9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBFJJFQLKGPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)F)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2761549.png)
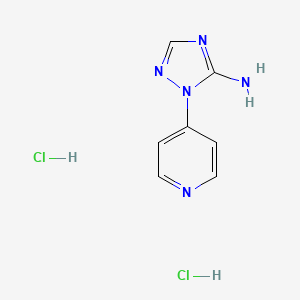
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2761552.png)
![9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2761553.png)
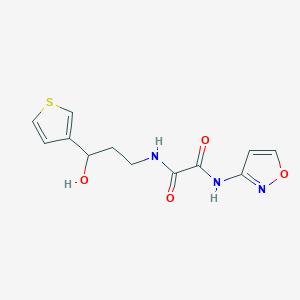

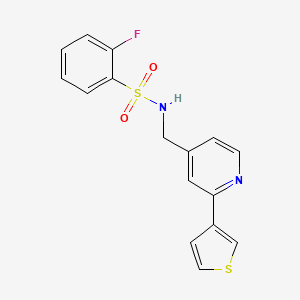
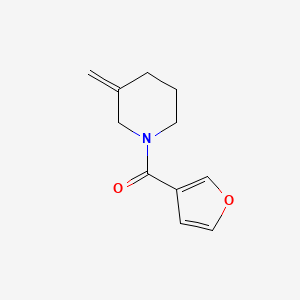
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-7-phenyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2761561.png)
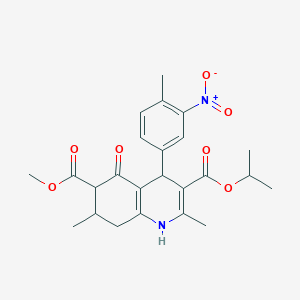
![methyl 4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2761565.png)
![4-methylbenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone](/img/structure/B2761566.png)
